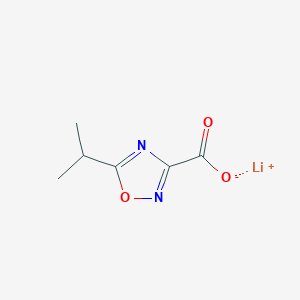
Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate” is a compound with the CAS Number: 2243507-81-3. It has a molecular weight of 162.07 . The IUPAC name for this compound is lithium 5-isopropyl-1,2,4-oxadiazole-3-carboxylate .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one , has been a topic of interest in many research groups . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The InChI code for this compound is 1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 .Chemical Reactions Analysis
Oxadiazoles, like the one in this compound, have been found to possess hydrogen bond acceptor properties . They also have a wide energy gap between the HOMO and LUMO orbitals due to the limited conjugation of π electrons in the heterocyclic ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have shown promising results when interacting with nucleic acids, enzymes, and globular proteins .
Mode of Action
1,3,4-oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They selectively interact with these targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect a variety of mechanisms, such as inhibiting enzymes like thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cell proliferation .
Result of Action
The antiproliferative effects of 1,3,4-oxadiazole derivatives suggest that they may inhibit cell growth and proliferation .
Advantages and Limitations for Lab Experiments
One of the advantages of Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate is its ease of synthesis. It can be synthesized using simple reaction conditions and readily available starting materials. However, one limitation is its limited solubility in common solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate. One potential direction is the synthesis of new materials using this compound as a building block. Another direction is the exploration of its potential as a drug candidate for various diseases. Additionally, further studies are needed to understand its mechanism of action and the full extent of its biochemical and physiological effects.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method is simple, and it exhibits low toxicity in lab experiments. Future research directions include the synthesis of new materials, exploration of its potential as a drug candidate, and further understanding of its mechanism of action and biochemical and physiological effects.
Synthesis Methods
Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate can be synthesized by the reaction of 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide. This reaction results in the formation of this compound as a white solid.
Scientific Research Applications
Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate has been studied for its potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. In materials science, it has been used as a building block for the synthesis of new materials with desirable properties. In organic chemistry, it has been used as a reagent for various reactions. In pharmaceuticals, it has been studied for its potential as a drug candidate.
Safety and Hazards
properties
IUPAC Name |
lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMCNZONALGVMJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C1=NC(=NO1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)



![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)



![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)

